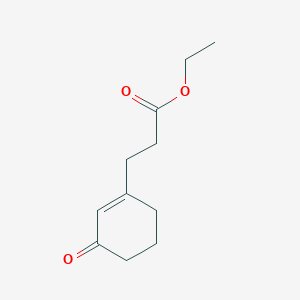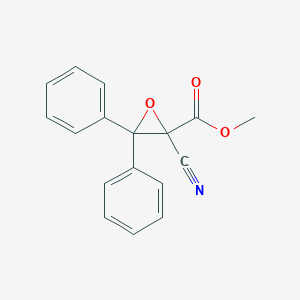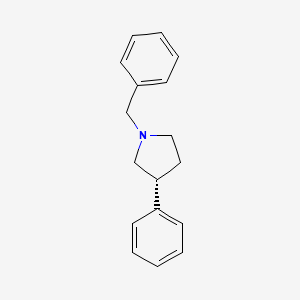![molecular formula C11H11N5O2 B14582364 Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- CAS No. 61081-66-1](/img/structure/B14582364.png)
Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- is a complex organic compound with a unique structure that includes a cyano group, a methylamino carbonyl group, and a phenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- typically involves multiple steps. One common method starts with the reaction of cyanoacetic acid with methylamine to form a cyanoacetamide intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to introduce the phenylazo group. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenylazo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or azo compounds.
Scientific Research Applications
Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- involves its interaction with specific molecular targets. The cyano group and the phenylazo group are key functional groups that interact with enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-
- Cyanoacetamide
- N-Methyl-N’-cyanoacetylurea
Uniqueness
Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and industrial applications.
Properties
CAS No. |
61081-66-1 |
|---|---|
Molecular Formula |
C11H11N5O2 |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-cyano-N-(methylcarbamoyl)-2-phenyldiazenylacetamide |
InChI |
InChI=1S/C11H11N5O2/c1-13-11(18)14-10(17)9(7-12)16-15-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,13,14,17,18) |
InChI Key |
IKQRHMROTHRKOK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)C(C#N)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


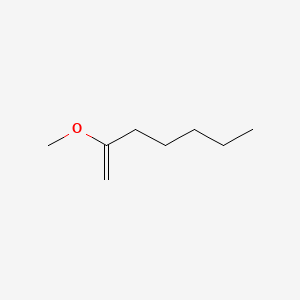
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)
![2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14582304.png)
![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
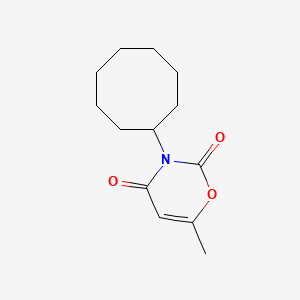
![Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14582342.png)
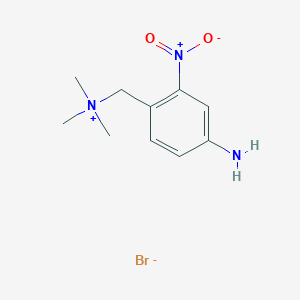
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid](/img/structure/B14582346.png)
![7-Fluorotetrazolo[1,5-a]quinoxaline](/img/structure/B14582351.png)
![1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14582358.png)
